molecular formula C12H21Cl2N3O2 B2457609 1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride CAS No. 2241140-94-1

1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride

Cat. No.: B2457609
CAS No.: 2241140-94-1
M. Wt: 310.22
InChI Key: ANMLMEIGIXXNMR-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction with a suitable pyrazole derivative.

    Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl halides.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or related reagents.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding hydrolysis products.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride can be compared with other similar compounds, such as:

    Piperidine Derivatives: Other piperidine derivatives with different substituents may exhibit varying biological activities and properties.

    Pyrazole Derivatives: Compounds with different pyrazole moieties may have distinct chemical and biological characteristics.

    Carboxylic Acid Derivatives: Variations in the carboxylic acid group can lead to differences in reactivity and application.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.2ClH/c1-3-15-7-5-9(12(16)17)10(8-15)11-4-6-13-14(11)2;;/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMLMEIGIXXNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C(C1)C2=CC=NN2C)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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